molecular formula C27H32N4O2S B2880977 N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide CAS No. 1116045-44-3

N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Cat. No. B2880977
CAS RN: 1116045-44-3
M. Wt: 476.64
InChI Key: LEPOJPNXABXTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives, including those with fluorobenzyl groups, have been designed and synthesized with the aim of obtaining potent antitumor agents. For example, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity in mice. These compounds, such as compound 12b, exhibited a therapeutic index of 47.55, indicating their potential as effective antitumor drugs with lower side effects (Huang, Lin, & Huang, 2001).

Enzyme Inhibition for Cancer Therapy

Research into sulfonamide-based compounds has also focused on their ability to inhibit specific enzymes associated with cancer progression. One study explored the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This detailed study of carbonic anhydrase IX inhibition revealed many leads, suggesting the possibility of designing even more potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).

Synthesis of Novel Compounds

The synthesis of novel compounds for potential therapeutic applications is a significant area of research. For instance, novel tricyclic pyrimido[4,5-b][1,4]benzothiazepines have been prepared from 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids via Bischler-Napieralski-type reactions. These compounds represent a new series of heterocyclic compounds of interest in drug discovery, indicating the versatility of sulfonamide-based compounds in synthesizing new therapeutic agents (Fu, Xu, Dang, & Bai, 2005).

Antimicrobial Applications

Sulfonamide compounds have also been explored for their antimicrobial potential. Synthesis of fluoro-substituted sulphonamide benzothiazole comprising thiazole for antimicrobial screening revealed that these compounds possess significant antimicrobial activity. The synthesis and pharmacological evaluation of these compounds indicate their potential as potent biodynamic agents with antimicrobial properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c1-4-33-23-9-7-21(8-10-23)17-28-27(32)22-11-13-31(14-12-22)25-16-26(30-18-29-25)34-24-15-19(2)5-6-20(24)3/h5-10,15-16,18,22H,4,11-14,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOJPNXABXTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.